双(2,3,4,5,6-五氘代苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

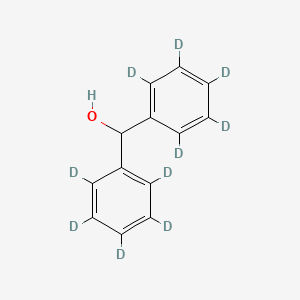

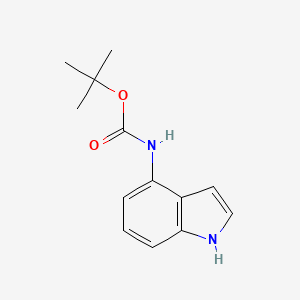

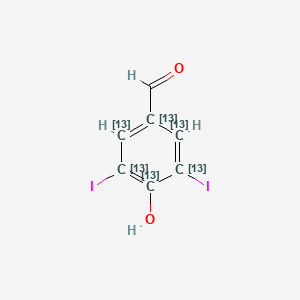

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol is a chemical compound with the molecular formula C13H12O and a molecular weight of 194.299. It is also known by other names such as Benzhydrol-d10 and diphenyl-d5-Methanol .

Molecular Structure Analysis

The molecular structure of Bis(2,3,4,5,6-pentadeuteriophenyl)methanol is represented by the SMILES string [2H]c1c ( [2H])c ( [2H])c (CO)c ( [2H])c1 [2H] and the InChI string 1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D . These strings represent the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol has a molecular weight of 194.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.科学研究应用

甲醇在制氢中的应用

甲醇作为一种液态氢载体,促进了高纯度氢气的生产,这对于发展氢甲醇经济至关重要。研究强调了催化剂开发和反应堆技术方面的进步,以增强甲醇转化过程,例如甲醇蒸汽重整和部分氧化。以其对 CO2 高活性著称的铜基催化剂和瑞士卷式反应堆等创新反应堆设计,极大地提高了氢气的生产效率 (García 等,2021).

甲醇作为化学标记

甲醇作为一种化学标记,用于评估电力变压器中固体绝缘的状况,指示变压器绝缘油中绝缘纸的降解程度。该应用突出了甲醇在监测和管理电力系统健康方面的作用,有助于提高运行效率和安全性 (Jalbert 等,2019).

直接甲醇燃料电池

直接甲醇燃料电池 (DMFC) 中甲醇渗透的挑战和潜在解决方案突出了为提高燃料电池性能而进行的持续努力。研究重点是开发不透甲醇的聚合物电解质,并了解甲醇对燃料电池效率的影响。解决甲醇渗透对于 DMFC 作为一种可行的能源解决方案的发展至关重要 (Heinzel & Barragán, 1999).

甲醇作为汽车燃料

关于甲醇用作内燃机替代燃料的研究表明,与传统燃料相比,甲醇提供了更清洁的燃烧和更高效的燃烧。尽管醛类的排放量较高,但甲醇的环保效益(包括主要污染物的排放量较低)使其成为减少车辆污染的有希望的替代品 (Kowalewicz, 1993).

甲醇重整和催化剂

甲醇重整过程的综合综述强调了催化剂设计在提高甲醇制氢中的重要性。铜基和第 8-10 族金属基催化剂至关重要,研究旨在提高催化剂性能和稳定性,以实现高效的甲醇重整。这些研究支持了甲醇在燃料加工技术中的作用 (Yong 等,2013).

作用机制

Target of Action

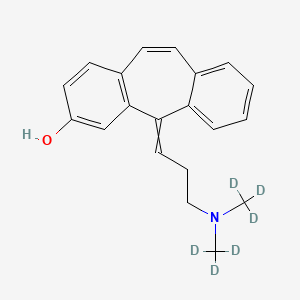

Benzhydrol-d10, also known as Bis(2,3,4,5,6-pentadeuteriophenyl)methanol or diphenyl-d5-Methanol, is a deuterated compound that is primarily used in research applications It is known to be an intermediate in the preparation of labeled modafinil , a medication used to treat sleep disorders.

Mode of Action

Given its use as an intermediate in the synthesis of modafinil , it may share some of the pharmacological properties of this drug. Modafinil is known to interact with various neurotransmitter systems in the brain, but its precise mechanism of action is still a subject of research .

Biochemical Pathways

As an intermediate in the synthesis of modafinil , it may indirectly influence the biochemical pathways affected by this drug. Modafinil is known to influence several neurotransmitter systems in the brain, including dopamine, norepinephrine, histamine, orexin, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

As an intermediate in the synthesis of modafinil , it may share some of the pharmacokinetic properties of this drug. Modafinil is known to be well-absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours . It is extensively metabolized in the liver, with a half-life of approximately 15 hours .

Result of Action

As an intermediate in the synthesis of modafinil , it may indirectly contribute to the effects of this drug. Modafinil is known to promote wakefulness and alertness, improve mood, enhance cognitive function, and increase motivation and vigilance .

属性

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main focus of the research paper on benzhydrol and benzhydrol-d10?

A1: The research paper focuses on analyzing the charge density and performing computational studies on both benzhydrol and its deuterated analog, benzhydrol-d10 []. This suggests the researchers are interested in understanding the electronic structure and properties of these molecules.

Q2: What kind of information can be derived from studying charge density in molecules like benzhydrol and benzhydrol-d10?

A2: Charge density analysis can provide insights into the distribution of electrons within a molecule. This information is valuable for understanding various molecular properties such as reactivity, intermolecular interactions, and spectroscopic behavior []. Comparing the charge density of benzhydrol and benzhydrol-d10 could reveal how deuterium substitution affects these properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)